

# Troubleshooting rapid capacity fading with high TFEC concentration electrolytes

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## Compound of Interest

Compound Name: Bis(2,2,2-trifluoroethyl) Carbonate

Cat. No.: B1280632

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## Technical Support Center: High TFEC Concentration Electrolytes

Welcome to the technical support center for researchers utilizing high concentration Trifluoroethyl Carbonate (TFEC) electrolytes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on mitigating rapid capacity fading.

Disclaimer: Direct research on high-concentration TFEC electrolytes is emerging. Much of the guidance provided here is extrapolated from extensive studies on a similar and widely used fluorinated electrolyte additive, Fluoroethylene Carbonate (FEC). Researchers should consider this information as a starting point and adapt it to their specific experimental context.

## Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid drop in capacity within the first 50 cycles when using a high TFEC concentration. What are the likely causes?

Rapid initial capacity fade in batteries with high TFEC concentration electrolytes can often be attributed to two primary factors:

- **Excessive or Unstable Solid Electrolyte Interphase (SEI) Formation:** While TFEC is added to promote a stable, LiF-rich SEI on the anode, high concentrations can lead to a thick,

resistive, or mechanically unstable SEI. This can result in the continuous consumption of lithium ions and electrolyte, leading to a loss of cyclable lithium.<sup>[1][2]</sup>

- **Cathode Passivation:** High concentrations of fluorinated carbonates can lead to the formation of a passivation layer on the cathode surface, particularly at higher voltages. This layer can impede lithium-ion transfer, increasing cell impedance and reducing discharge capacity.<sup>[1]</sup>

Q2: My cell's coulombic efficiency is low and erratic in the initial cycles. How can I improve it?

Low and unstable coulombic efficiency in the early cycles is a strong indicator of ongoing side reactions. With high TFEC electrolytes, this is often linked to the continuous decomposition of the electrolyte and the repeated breakdown and repair of the SEI layer. To improve this:

- **Optimize Formation Cycles:** A carefully controlled formation protocol with a low C-rate (e.g., C/20 or C/25) for the first few cycles can help form a more stable and uniform SEI.
- **Consider a Co-solvent or Additive:** Introducing a co-solvent or another film-forming additive might help to create a more flexible and robust SEI that can better accommodate the volume changes of the anode during cycling.

Q3: I've noticed a significant increase in cell impedance after a few cycles. What's causing this?

An increase in impedance is a common symptom of several degradation mechanisms:

- **Thick SEI Layer:** As mentioned, a high TFEC concentration can lead to a thicker than optimal SEI layer, which increases the ionic resistance at the anode.
- **Cathode Surface Layer:** The formation of a resistive layer on the cathode will contribute to the overall cell impedance.
- **Electrolyte Decomposition Products:** Soluble and insoluble products from the decomposition of the TFEC and other electrolyte components can deposit on both the anode and cathode, increasing interfacial impedance.<sup>[3][4]</sup>

## Troubleshooting Guide

Observed Issue	Potential Root Cause	Suggested Troubleshooting Steps
Rapid Capacity Fade	<ul style="list-style-type: none"><li>- Unstable SEI formation-</li><li>Cathode passivation-</li><li>Electrolyte decomposition</li></ul>	<ul style="list-style-type: none"><li>- Reduce TFEC Concentration: Titrate the concentration of TFEC to find an optimal balance between SEI stability and minimizing side reactions.</li><li>- Lower Upper Cutoff Voltage: Cycling to a slightly lower voltage can reduce the oxidative decomposition of TFEC at the cathode.</li><li>- Post-mortem Analysis: Analyze the cycled electrodes using techniques like SEM and XPS to examine the morphology and composition of the SEI and cathode surface layers.</li></ul>
Low Coulombic Efficiency	<ul style="list-style-type: none"><li>- Continuous SEI growth-</li><li>Electrolyte side reactions</li></ul>	<ul style="list-style-type: none"><li>- Optimize Formation Protocol: Implement a multi-step formation protocol with varying C-rates and rest periods.</li><li>- Electrolyte Analysis: Use techniques like GC-MS or NMR to analyze the electrolyte composition before and after cycling to identify decomposition products.<a href="#">[3]</a></li></ul>
Increased Cell Impedance	<ul style="list-style-type: none"><li>- Thick/resistive SEI- Cathode surface film-</li><li>Poor electrode wetting</li></ul>	<ul style="list-style-type: none"><li>- Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at different states of charge to deconvolute the contributions of the SEI, charge transfer, and other resistive components.</li><li>- Wetting Procedure: Ensure proper</li></ul>

wetting of the electrodes with the high-viscosity, high-concentration electrolyte, possibly by including a vacuum and/or elevated temperature step during cell assembly.

## Data Presentation

The following table summarizes typical performance metrics from studies using varying concentrations of the related compound, Fluoroethylene Carbonate (FEC), which can serve as a preliminary guide for what to expect with TFEC.

FEC Concentration (wt%)	Initial Discharge Capacity (mAh/g)	Capacity Retention after 100 cycles (%)	Average Coulombic Efficiency (%)	Key Observation
0 (Control)	~150	< 60%	~98%	Rapid capacity fade and unstable cycling. <a href="#">[1]</a>
2	~148	~85%	> 99%	Significant improvement in stability over the control. <a href="#">[1]</a>
10	~145	~95%	> 99.5%	Enhanced stability, but a slight decrease in initial capacity. <a href="#">[1]</a>
50	Significantly Reduced	-	-	Severe cathode passivation leading to very low initial capacity. <a href="#">[1]</a>

## Experimental Protocols

### 1. Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis

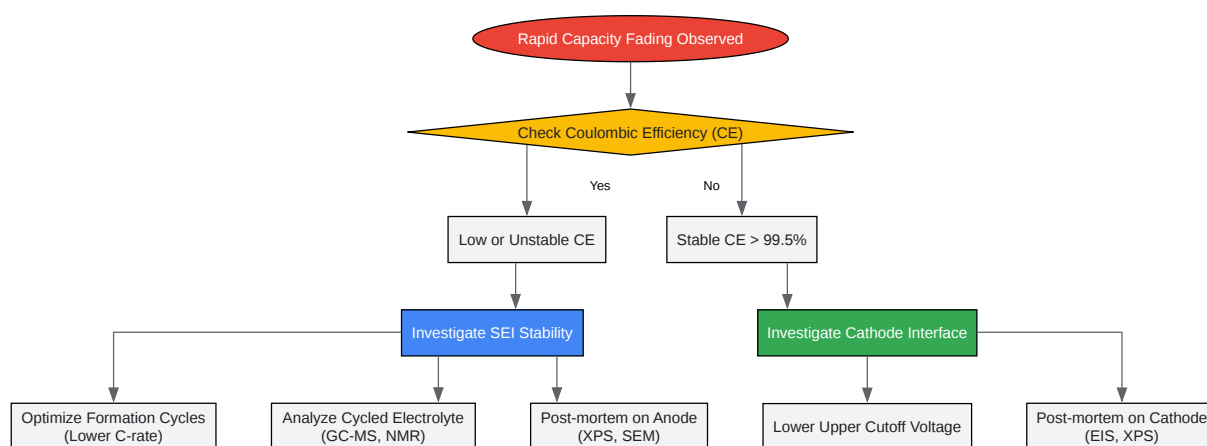
- Objective: To investigate the evolution of interfacial resistance (SEI and charge transfer) during cycling.
- Methodology:
  - Assemble the coin cell in an argon-filled glovebox.
  - Perform formation cycles at a C/20 rate for 3-5 cycles.
  - At the end of each charge and discharge cycle, rest the cell for 1 hour to allow for stabilization.
  - Apply an AC voltage of 5-10 mV amplitude over a frequency range of 100 kHz to 0.01 Hz.
  - Fit the resulting Nyquist plots to an equivalent circuit model to extract the resistance of the SEI ( $R_{sei}$ ) and the charge transfer resistance ( $R_{ct}$ ).

### 2. X-ray Photoelectron Spectroscopy (XPS) for SEI Composition Analysis

- Objective: To determine the chemical composition of the SEI layer formed on the anode.
- Methodology:
  - Cycle the cell for a predetermined number of cycles.
  - Disassemble the cell in an argon-filled glovebox.
  - Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
  - Dry the electrode under vacuum.
  - Transfer the electrode to the XPS chamber using an air-tight transfer vessel.

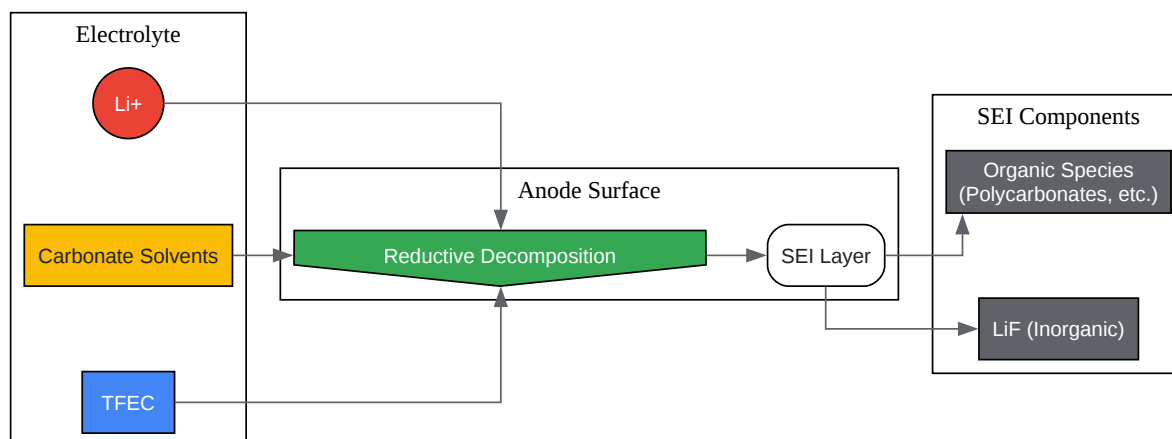
- Acquire high-resolution spectra for F 1s, C 1s, O 1s, and Li 1s regions. The presence of a strong LiF peak is indicative of TFEC decomposition.[5]

## Visualizations



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Caption: Troubleshooting workflow for rapid capacity fading.



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